Benzeneselenol

Overview

Description

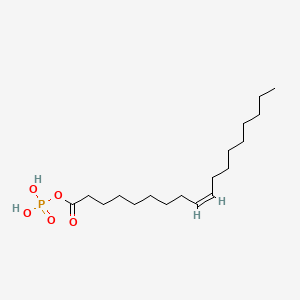

Benzeneselenol, also known as selenophenol, is an organoselenium compound with the chemical formula C6H5SeH . It is the selenium analog of phenol . This colorless, malodorous compound is a useful reagent in organic synthesis . Selenium is a nonmetal element with the atomic number 34 and the chemical symbol Se .

Synthesis Analysis

Benzeneselenol has been utilized for the reductive cleavage of nitrogen-containing functional groups such as nitro, azo, and hydrazino groups . The synthesis and the physicochemical properties of alkaneselenol-111, 112, and benzeneselenol-113 derived SAMs on Cu(100) surfaces have also been investigated .

Molecular Structure Analysis

The molecular formula of Benzeneselenol is C6H5Se . It has an average mass of 157.072 Da and a mono-isotopic mass of 157.963470 Da .

Chemical Reactions Analysis

Benzeneselenol has been employed as effective nucleophiles with different epoxides enabling the efficient synthesis of the corresponding β-arylseleno alcohols .

Physical And Chemical Properties Analysis

Benzeneselenol is a combustible liquid . It has a boiling point of 183.6±0.0 °C at 760 mmHg . The vapor pressure is 1.0±0.3 mmHg at 25°C and the enthalpy of vaporization is 40.3±3.0 kJ/mol . It has no hydrogen bond acceptors or donors and no freely rotating bonds .

Scientific Research Applications

Organic Synthesis Reagent

Benzeneselenol is a reagent in organic synthesis . It is often used in the synthesis of various organic compounds due to its unique properties. It is the selenium analog of phenol .

Synthesis of Monoseleno-Substituted 1,3-Dienes

Benzeneselenol may be used as a starting reagent in the synthesis of monoseleno-substituted 1,3-dienes . These compounds have various applications in the field of organic chemistry.

Synthesis of Cationic Chalcogenolato-Bridged Diruthenium Complexes

Benzeneselenol can be used in the synthesis of cationic chalcogenolato-bridged diruthenium complexes . These complexes have potential applications in catalysis and materials science.

Mechanism of Action

Target of Action

Benzeneselenol, also known as Phenylselenol, is an organoselenium compound It’s known to be a reagent in organic synthesis , implying that it interacts with various molecules depending on the specific reaction context.

Mode of Action

The mode of action of Benzeneselenol involves its interaction with other molecules in a chemical reaction. For instance, in the addition reaction mechanism of Benzeneselenol to ethynylbenzene, the benzeneseleno radical adds to ethynylbenzene . This reaction is used as a model for the addition polymerization of 1,4-benzenediselenol to 1,4-diethynylbenzene .

Biochemical Pathways

It’s known that organoselenium compounds, including benzeneselenol, are prevalent in pharmaceutical libraries , suggesting they may interact with various biochemical pathways depending on the specific context.

Pharmacokinetics

Its physical and chemical properties, such as its boiling point and solubility in most organic solvents , may influence its bioavailability.

Result of Action

The molecular and cellular effects of Benzeneselenol’s action depend on the specific reaction context. For example, in the addition reaction with ethynylbenzene, the result is the formation of an adduct of the anti-Markownikoff’s structure .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are the liver .

properties

InChI |

InChI=1S/C6H5Se/c7-6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBHROUQJYHSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275709 | |

| Record name | Benzeneselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneselenol | |

CAS RN |

645-96-5 | |

| Record name | Benzeneselenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneselenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylselenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of benzeneselenol?

A1: Benzeneselenol has the molecular formula C6H6Se and a molecular weight of 157.06 g/mol.

Q2: What spectroscopic data is available for benzeneselenol?

A2: Various spectroscopic techniques have been employed to characterize benzeneselenol. [17893-46-8] IR [, ], 1H NMR [, ], and 13C NMR [] spectra have been reported for this compound.

Q3: What is the pKa of benzeneselenol?

A3: The pKa of benzeneselenol has been calculated to be 3.75 (at 25°C), indicating its acidic nature. []

Q4: How does benzeneselenol react with α,β-unsaturated carbonyl compounds?

A4: In the presence of oxygen, benzeneselenol participates in a unique reduction reaction with α,β-unsaturated carbonyl compounds. This oxygen-induced reduction targets the carbon-carbon double bond, yielding the corresponding saturated compounds. The proposed mechanism suggests a radical chain pathway initiated by oxygen, involving an SH2 reaction between a phenylseleno radical and a 1,2-adduct of benzeneselenol with the carbonyl group. []

Q5: Can benzeneselenol be used for hydrostannylation reactions?

A5: Yes, benzeneselenol can act as a polarity-reversal catalyst in hydrostannylation reactions, significantly enhancing the yield when electron-rich olefins are involved. For instance, adding diphenyl diselenide (which generates benzeneselenol in situ) to a reaction of α-{[(tert-butyl)dimethylsilyl]oxy}styrene with triphenylstannane drastically improves the yield of {2-{[(tert-butyl)dimethylsilyl]oxy}-2-phenylethyl}triphenylstannane. This catalytic activity is attributed to the accelerated H-atom transfer facilitated by benzeneselenol. []

Q6: Can benzeneselenol be used in peptide identification?

A7: Yes, benzeneselenol plays a crucial role in a cysteine-selective peptide identification strategy. A tagging method utilizes N-(phenylseleno)phthalimide (NPSP) to introduce a cleavable S-Se bond into peptides. Upon 266 nm ultraviolet photodissociation (UVPD), this bond selectively breaks, releasing a characteristic benzeneselenol moiety. This strategy facilitates the identification of cysteine-containing peptides within complex mixtures. []

Q7: Have computational methods been used to study benzeneselenol?

A8: Yes, computational chemistry has been extensively employed to investigate the properties of benzeneselenol and its derivatives. Density functional theory (DFT) calculations have been particularly useful in exploring the energetics of radical adduct formation, [] bond dissociation enthalpies, [, , ] and substituent effects on reactivity. [, ]

Q8: How do substituents impact the reactivity of benzeneselenol derivatives?

A9: Substituents significantly influence the reactivity of benzeneselenol derivatives, impacting their antioxidant activities and reaction rates. Electron-withdrawing groups generally enhance reactivity towards radical species. Studies on para-substituted benzeneselenols show a correlation between Hammett constants and Se-H bond dissociation enthalpies, with electron-withdrawing groups leading to weaker Se-H bonds. [] This trend is also observed in the rate of hydrogen atom abstraction by substituted phenyl radicals, where electron-withdrawing groups increase the reaction rate. []

Q9: Are there QSAR models for benzeneselenol derivatives?

A10: While specific QSAR models for benzeneselenol derivatives are not extensively reported in the provided research, the observed correlations between Hammett constants and reactivity parameters (like bond dissociation enthalpies and reaction rates) [, ] suggest the potential for developing such models. These models could prove valuable for predicting the activity and properties of novel benzeneselenol derivatives.

Q10: What are the safety considerations for handling benzeneselenol?

A11: Benzeneselenol should always be handled with caution in a well-ventilated area (fume hood) due to the potential toxicity of organoselenium compounds. [, , ] While pure benzeneselenol has a less pungent odor, it can degrade over time, forming diphenyl diselenide, which has a stronger, unpleasant smell. [] Proper storage under inert atmosphere and low temperatures is crucial to prevent oxidation and degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

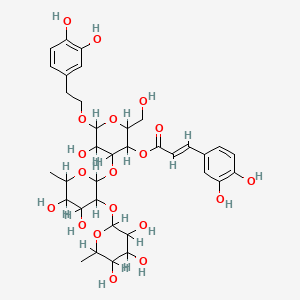

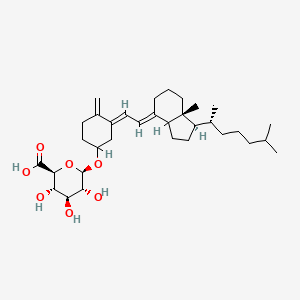

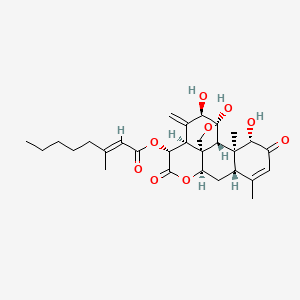

![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)

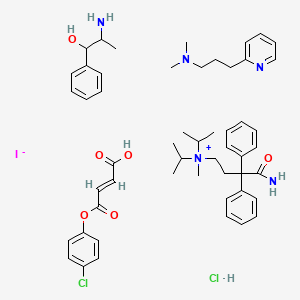

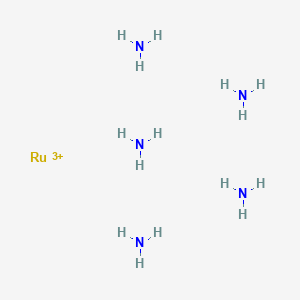

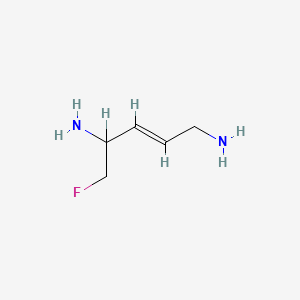

![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)

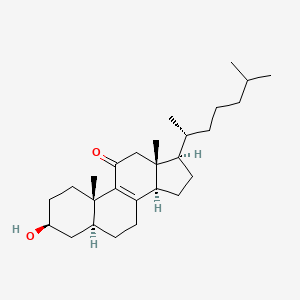

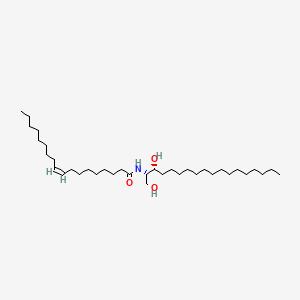

![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)

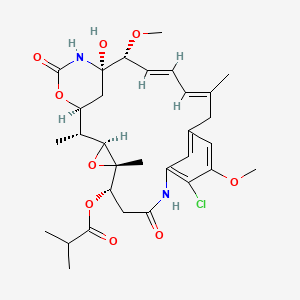

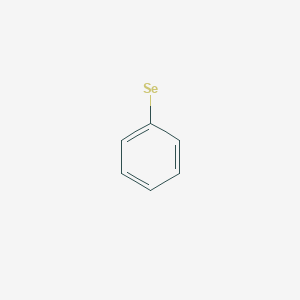

![[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1242673.png)